molecular formula C24H17ClF3N5OS B11678089 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11678089
M. Wt: 515.9 g/mol
InChI Key: LALGQDNBFXSCLP-IPPBACCNSA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, a phenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final steps involve the addition of the sulfanyl group and the condensation with the trifluoromethylphenyl group.

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl and Phenyl Groups: These groups are typically introduced via electrophilic aromatic substitution reactions.

    Addition of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound.

    Condensation with Trifluoromethylphenyl Group: The final step involves the condensation of the intermediate with a trifluoromethylphenyl aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, leading to the formation of various reduced intermediates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the triazole ring can yield various reduced triazole derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it useful in drug discovery and development.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It can be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may activate specific receptors by mimicking the action of natural ligands.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(fluoromethyl)phenyl]methylidene}acetohydrazide
  • **2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methyl)phenyl]methylidene}acetohydrazide
  • **2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(bromomethyl)phenyl]methylidene}acetohydrazide

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H17ClF3N5OS

Molecular Weight

515.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H17ClF3N5OS/c25-19-10-12-20(13-11-19)33-22(17-4-2-1-3-5-17)31-32-23(33)35-15-21(34)30-29-14-16-6-8-18(9-7-16)24(26,27)28/h1-14H,15H2,(H,30,34)/b29-14+

InChI Key

LALGQDNBFXSCLP-IPPBACCNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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